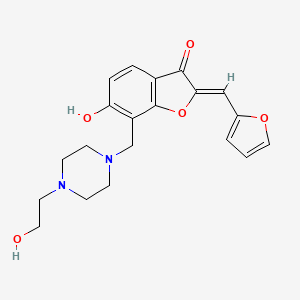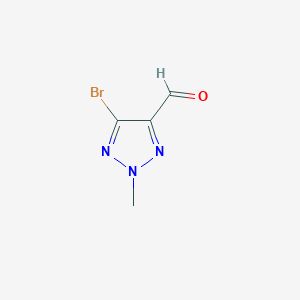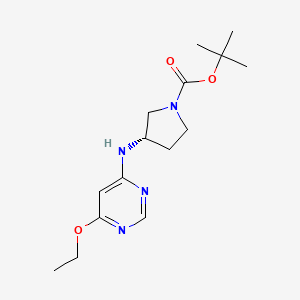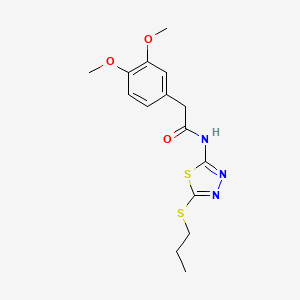![molecular formula C18H16ClNO3 B2552292 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate CAS No. 380572-08-7](/img/structure/B2552292.png)
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, “[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate,” is closely related to the compounds studied in the provided papers, which are derivatives of 2-(4-chlorophenyl)-2-oxoethyl benzoate. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals, owing to their chemical properties and molecular structure.
Synthesis Analysis
Both papers describe the synthesis of similar compounds by reacting 4-chlorophenacyl bromide with substituted benzoic acids using a slight excess of potassium or sodium carbonate in a DMF medium at room temperature. This method appears to be a versatile approach for synthesizing a range of related compounds, including the one of interest, by substituting the appropriate benzoic acid derivative.
Molecular Structure Analysis
The molecular structures of the compounds were confirmed using IR and single-crystal X-ray diffraction studies . The crystal structures provided detailed geometrical parameters, which were found to be in agreement with the values calculated using Density Functional Theory (DFT). This suggests that the molecular structure of “this compound” could also be elucidated using similar methods.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the synthesized compounds, the analyses performed, such as HOMO and LUMO, and NBO analysis, provide insights into the reactivity and chemical behavior of the molecules . These analyses can predict how “this compound” might react under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, such as first hyperpolarizability and infrared intensities, were reported . These properties are crucial for understanding the interaction of the molecules with light and their potential applications in nonlinear optics. The stability of the molecules, as indicated by hyper-conjugative interactions and charge delocalization, was analyzed using NBO analysis . The charge transfer within the molecules was determined by HOMO and LUMO analysis, and the molecular electrostatic potential (MEP) was performed by the DFT method . These analyses would be relevant for “this compound” to determine its physical and chemical characteristics.
Aplicaciones Científicas De Investigación
Reaction Specificities and Product Structures
E. N. Koz’minykh, V. Goncharov, and V. O. Koz’minykh (2007) described the reaction specifics of certain furan-3(2H)-ones with carboxylic acid hydrazides, leading to 3-substituted 2-acyl-6-aryl-3-hydroxy-2,3-dihydropyridazin-4(1H)-ones. This study highlights the chemical behavior and structural outcomes of reactions involving compounds with similar functional groups, providing a foundation for understanding the reactivity of complex molecules, including the specified acetate compound (Russian Journal of Organic Chemistry, 2007).
Quantum Chemical Calculations and Corrosion Inhibition
A. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of certain quinoxalines as corrosion inhibitors, utilizing quantum chemical calculations based on the DFT method. This research indicates the potential of complex organic molecules in applications such as corrosion inhibition, where their molecular structure significantly influences their efficiency. Such studies can guide the development of new materials with optimized properties for specific industrial applications (Journal of Saudi Chemical Society, 2014).
Advanced Oxidation Processes for Wastewater Treatment
Yunfu. Sun and J. Pignatello (1993) identified organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2 and Fe3+/H2O2/UV, part of advanced oxidation processes for wastewater treatment. Their work demonstrates the pathways and products of chemical degradation processes under specific conditions, contributing to environmental science and technology's understanding of removing contaminants from wastewater (Journal of Agricultural and Food Chemistry, 1993).
Photoluminescent Materials
Wei Chen et al. (2003) discussed the synthesis and characterization of a photoluminescent metal-organic polymer, showcasing the application of complex organic and organometallic compounds in creating materials with unique optical properties. Such research has implications for developing new materials for electronic, photonic, and sensor applications (Inorganic Chemistry, 2003).
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions for “[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate” could involve further exploration of its biological activities and potential therapeutic applications.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit receptor-interacting protein kinase 1 (ripk1) .
Mode of Action
Similar compounds have been shown to potently inhibit ripk1, which could protect cells from necroptosis .
Biochemical Pathways
Inhibition of ripk1, as seen with similar compounds, can affect pathways related to cell death and survival .
Pharmacokinetics
Similar compounds have displayed favorable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells .
Propiedades
IUPAC Name |
[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-15-7-5-13(6-8-15)11-18(22)23-12-17(21)20-10-9-14-3-1-2-4-16(14)20/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTUDIKHTGHLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2552210.png)


![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)
![8-Iodo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2552216.png)
![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)


![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)
![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)

